molecular formula C10H10ClNO B12980099 (1-Aminocyclopropyl)(4-chlorophenyl)methanone

(1-Aminocyclopropyl)(4-chlorophenyl)methanone

Cat. No.: B12980099
M. Wt: 195.64 g/mol
InChI Key: APRHDOXZXIEMBT-UHFFFAOYSA-N
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Description

(1-Aminocyclopropyl)(4-chlorophenyl)methanone is an organic compound that features a cyclopropyl group attached to an aminomethyl group and a 4-chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Aminocyclopropyl)(4-chlorophenyl)methanone typically involves the reaction of 4-chlorobenzoyl chloride with cyclopropylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of automated systems also ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

(1-Aminocyclopropyl)(4-chlorophenyl)methanone undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of 4-chlorobenzoic acid or 4-chlorobenzophenone.

    Reduction: Formation of (1-aminocyclopropyl)(4-chlorophenyl)methanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(1-Aminocyclopropyl)(4-chlorophenyl)methanone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1-Aminocyclopropyl)(4-chlorophenyl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1-Aminocyclopropyl)(4-chlorophenyl)methanone is unique due to the presence of both the cyclopropyl and aminomethyl groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C10H10ClNO

Molecular Weight

195.64 g/mol

IUPAC Name

(1-aminocyclopropyl)-(4-chlorophenyl)methanone

InChI

InChI=1S/C10H10ClNO/c11-8-3-1-7(2-4-8)9(13)10(12)5-6-10/h1-4H,5-6,12H2

InChI Key

APRHDOXZXIEMBT-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C(=O)C2=CC=C(C=C2)Cl)N

Origin of Product

United States

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